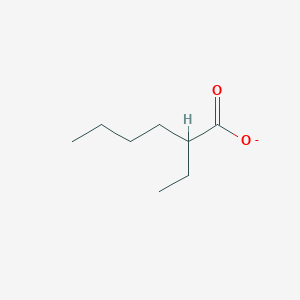

2-Ethylhexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18035-91-1 |

|---|---|

Molecular Formula |

C8H15O2- |

Molecular Weight |

143.20 g/mol |

IUPAC Name |

2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1 |

InChI Key |

OBETXYAYXDNJHR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of 2-Ethylhexanoate

This technical guide provides a comprehensive overview of the synthesis mechanisms and kinetics of 2-ethylhexanoate, a key intermediate in various industrial applications. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the core chemical processes involved in its production.

Introduction

2-Ethylhexanoic acid and its esters, collectively known as 2-ethylhexanoates, are branched-chain carboxylic acids and their derivatives with the formula CH₃(CH₂)₃CH(C₂H₅)COOR. They are widely utilized in the synthesis of a variety of products, including plasticizers, lubricants, paint driers, and as metal salts for catalysts. The primary industrial route to 2-ethylhexanoic acid begins with n-butyraldehyde, which is typically produced via the hydroformylation of propylene. This guide will focus on the key reaction steps involved in this synthesis: aldol (B89426) condensation, hydrogenation, and oxidation, as well as an alternative synthesis pathway, the Tishchenko reaction.

Primary Synthesis Route: From n-Butyraldehyde

The dominant industrial synthesis of 2-ethylhexanoic acid is a three-step process starting from n-butyraldehyde.[1] This process is favored for its high continuity and scalability.[2]

Step 1: Aldol Condensation of n-Butyraldehyde

The first step involves the self-condensation of two molecules of n-butyraldehyde in the presence of a base catalyst, typically sodium hydroxide (B78521), to form 2-ethyl-2-hexenal (B1232207).[1][3] This reaction proceeds through an aldol addition followed by dehydration.

Mechanism:

The base-catalyzed aldol condensation mechanism involves the formation of an enolate ion from one molecule of n-butyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second n-butyraldehyde molecule. The resulting aldol addition product, 2-ethyl-3-hydroxyhexanal, readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.

Kinetics:

The kinetics of the biphasic aldol condensation of n-butyraldehyde catalyzed by sodium hydroxide have been studied. The reaction is reported to be first order with respect to both n-butyraldehyde and NaOH concentrations.

| Parameter | Value | Catalyst | Temperature Range (°C) | Reference |

| Reaction Order (n-butyraldehyde) | 1 | NaOH | 110-150 | [4] |

| Reaction Order (NaOH) | 1 | NaOH | 110-150 | [4] |

| Activation Energy (Ea) | 56.5 kJ/mol (13.5 kcal/mol) | NaOH | 110-150 | [4] |

| Activation Energy (Forward) | 79.60 kJ/mol | Ce-Al₂O₃ | 120-180 | [2] |

| Activation Energy (Backward) | 74.30 kJ/mol | Ce-Al₂O₃ | 120-180 | [2] |

| Pre-exponential Factor (Forward) | 5.745 x 10⁵ m³/(kmol·s) | Ce-Al₂O₃ | 120-180 | [2] |

Step 2: Hydrogenation of 2-Ethyl-2-hexenal

The second step is the selective hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanal (B89479). This is a critical step as over-hydrogenation can lead to the formation of 2-ethylhexanol. The reaction is typically carried out using a supported metal catalyst, such as palladium on carbon (Pd/C) or nickel-based catalysts.[4][5]

Mechanism:

The hydrogenation of 2-ethyl-2-hexenal is a consecutive reaction. First, the carbon-carbon double bond is hydrogenated to form the saturated aldehyde, 2-ethylhexanal. Subsequently, the carbonyl group of 2-ethylhexanal can be further hydrogenated to yield 2-ethylhexanol. The selectivity towards 2-ethylhexanal is achieved by careful selection of the catalyst and reaction conditions.

Kinetics:

The hydrogenation of the C=C double bond is generally faster than the hydrogenation of the C=O bond. The reaction is often modeled as a first-order consecutive reaction.

| Parameter | Value | Catalyst | Temperature Range (°C) | Reference |

| Step 1: 2-Ethyl-2-hexenal → 2-Ethylhexanal | ||||

| Activation Energy (Ea1) | 33.66 kJ/mol | NiO₅₀-Cab₅₀ | 100-120 | [6] |

| Rate Constant (k₁) at 120°C | 1.9866 mol·L⁻¹·hr⁻¹ | Nickel-based | 120 | [7] |

| Step 2: 2-Ethylhexanal → 2-Ethylhexanol | ||||

| Activation Energy (Ea2) | 58.39 kJ/mol | NiO₅₀-Cab₅₀ | 100-120 | [6] |

| Rate Constant (k₂) at 120°C | 3.9498 mol·L⁻¹·hr⁻¹ | Nickel-based | 120 | [7] |

Step 3: Oxidation of 2-Ethylhexanal

The final step is the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid. This is typically achieved by using air or oxygen as the oxidant, often in the presence of a catalyst to improve selectivity and reaction rates.[1][8][9]

Mechanism:

The oxidation of aldehydes to carboxylic acids is a free-radical chain reaction. The reaction is initiated by the abstraction of the aldehydic hydrogen, forming an acyl radical. This radical then reacts with oxygen to form a peroxyacyl radical, which can then abstract a hydrogen from another aldehyde molecule to form a peroxy acid and another acyl radical, thus propagating the chain. The peroxy acid can then react with another aldehyde molecule to form two molecules of the carboxylic acid.

Kinetics:

The kinetics of 2-ethylhexanal oxidation are influenced by factors such as temperature, oxygen pressure, catalyst, and solvent. While detailed kinetic parameters are not extensively reported in readily available literature, studies have shown that the choice of catalyst and solvent significantly impacts the reaction rate and selectivity.[2][10] For instance, using N-hydroxyphthalimide (NHPI) as a catalyst in isobutanol can achieve over 99% selectivity for 2-ethylhexanoic acid.[1][8][9]

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield/Selectivity (%) | Reference |

| N-Hydroxyphthalimide (NHPI) | O₂/Air | Isobutanol | 30-60 | >99 (Selectivity) | [1][8][9] |

| Mn(II) this compound & Na this compound | O₂ | - | Room Temp | 97-98 (Yield) | [1] |

| KOH | O₂ | - | 50 | 84 (Yield) | [1] |

| Molybdovanadophosphoric acid | O₂ | - | 60 | 98.8 (Yield) | [11] |

| None | Air | - | 82 | 66 (Yield) | [1] |

| None | O₂ | - | 82 | 50 (Yield) | [1] |

Alternative Synthesis Route: Tishchenko Reaction

An alternative method for the direct synthesis of this compound esters is the Tishchenko reaction of n-butyraldehyde. This reaction involves the disproportionation of two aldehyde molecules to form an ester, catalyzed by a Lewis acid, typically an aluminum alkoxide.[12][13]

Mechanism:

The Tishchenko reaction mechanism involves the coordination of an aldehyde molecule to the Lewis acidic catalyst. A second aldehyde molecule then adds to the first, forming a hemiacetal intermediate. A subsequent intramolecular hydride shift from the hemiacetal alkoxide to the second aldehyde carbonyl group results in the formation of the ester and regeneration of the catalyst.

Kinetics:

Kinetic studies of the Tishchenko reaction for benzaldehyde (B42025) have shown a first-order dependence on both the catalyst and the aldehyde.[7] For the Tishchenko reaction involving n-butyraldehyde, specific kinetic parameters are not as readily available in the literature. However, the reaction is known to be influenced by the nature of the catalyst and the reaction conditions.

| Parameter | Value | Reactant | Catalyst | Reference |

| Reaction Order (Catalyst) | 1 | Benzaldehyde | CpThMe₂ | [7] |

| Reaction Order (Aldehyde) | 1 | Benzaldehyde | CpThMe₂ | [7] |

| Activation Energy (Ea) | 7.16 ± 0.40 kcal/mol | Benzaldehyde | CpThMe₂ | [7] |

| Enthalpy of Activation (ΔH‡) | 6.5 ± 0.4 kcal/mol | Benzaldehyde | CpThMe₂ | [7] |

| Entropy of Activation (ΔS‡) | -48.8 ± 0.4 eu | Benzaldehyde | Cp*ThMe₂ | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of 2-ethylhexanoic acid.

Protocol 1: Base-Catalyzed Aldol Condensation of n-Butyraldehyde

Objective: To synthesize 2-ethyl-2-hexenal from n-butyraldehyde.

Materials:

-

n-Butyraldehyde

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Ethanol (B145695) (95%)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Combine n-butyraldehyde and 95% ethanol in a round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Slowly add the aqueous NaOH solution to the stirred mixture.

-

Heat the reaction mixture to reflux for a specified time (e.g., 2-3 hours), monitoring the progress of the reaction by techniques such as TLC or GC.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Add water and an organic solvent (e.g., diethyl ether) to extract the product.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude 2-ethyl-2-hexenal by distillation.

Protocol 2: Selective Hydrogenation of 2-Ethyl-2-hexenal

Objective: To synthesize 2-ethylhexanal by selective hydrogenation of 2-ethyl-2-hexenal.

Materials:

-

2-Ethyl-2-hexenal

-

Palladium on carbon (Pd/C, e.g., 5%) or other suitable catalyst

-

Solvent (e.g., ethanol or ethyl acetate)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Filtration apparatus

Procedure:

-

Charge the high-pressure reactor with 2-ethyl-2-hexenal, the solvent, and the Pd/C catalyst.

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-40 bar).[10]

-

Heat the reactor to the desired temperature (e.g., 90-180 °C) while stirring vigorously.[10]

-

Monitor the reaction progress by observing the hydrogen uptake and/or by analyzing aliquots using GC.

-

Once the reaction is complete (i.e., consumption of one equivalent of hydrogen), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-ethylhexanal.

-

If necessary, purify the product by distillation.

Protocol 3: Catalytic Oxidation of 2-Ethylhexanal

Objective: To synthesize 2-ethylhexanoic acid from 2-ethylhexanal.

Materials:

-

2-Ethylhexanal

-

Catalyst (e.g., N-hydroxyphthalimide (NHPI) or a metal salt like manganese(II) acetate)

-

Solvent (e.g., isobutanol or acetic acid)

-

Oxygen (O₂) or air

-

Reaction flask with a gas inlet, condenser, and magnetic stirrer

-

Heating source

Procedure:

-

Set up a reaction flask with a magnetic stirrer, a gas inlet tube, and a reflux condenser.

-

Add 2-ethylhexanal, the solvent, and the catalyst to the flask.

-

Heat the mixture to the desired temperature (e.g., 30-60 °C for NHPI catalyzed reaction) with vigorous stirring.[1][8][9]

-

Bubble a steady stream of oxygen or air through the reaction mixture.

-

Monitor the reaction progress by taking samples periodically and analyzing them by GC to determine the conversion of the aldehyde and the selectivity to the acid.

-

Upon completion, stop the gas flow and cool the reaction mixture.

-

The crude 2-ethylhexanoic acid can be purified by distillation under reduced pressure.

Conclusion

The industrial synthesis of this compound is a well-established multi-step process that relies on the sequential conversion of n-butyraldehyde. Each step—aldol condensation, selective hydrogenation, and oxidation—has its own mechanistic and kinetic characteristics that must be carefully controlled to ensure high yield and purity of the final product. While the Tishchenko reaction presents a more direct route to this compound esters, the traditional three-step process remains the dominant industrial method. This guide has provided a detailed technical overview of these synthesis pathways, including their mechanisms, kinetic data, and experimental protocols, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further research into more efficient and sustainable catalytic systems for each of these steps continues to be an active area of investigation.

References

- 1. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. amherst.edu [amherst.edu]

- 4. bch.ro [bch.ro]

- 5. Direct synthesis of 2-ethylhexanal via n-butanal aldol condensation–selective hydrogenation reaction integration over a highly stable Pd/TiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. dcls.dicp.ac.cn [dcls.dicp.ac.cn]

- 7. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01824A [pubs.rsc.org]

- 8. [PDF] Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. frontiersin.org [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Tishchenko Reaction [organic-chemistry.org]

- 13. magritek.com [magritek.com]

Spectroscopic Profile of Ethyl 2-Ethylhexanoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-ethylhexanoate, a common organic ester. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for chemical characterization. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for ethyl this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their chemical environment.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (hexanoate chain) | 0.885 | Triplet | 3H |

| -CH₃ (ethyl ester) | 1.259 | Triplet | 3H |

| -CH₂- (hexanoate chain) | 1.25 - 1.31 | Multiplet | 4H |

| -CH₂- (ethyl group on hexanoate) | 1.45 - 1.63 | Multiplet | 2H |

| -CH- | 2.245 | Multiplet | 1H |

| -O-CH₂- | 4.143 | Quartet | 2H |

Data sourced from a 400 MHz spectrum in CDCl₃.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

| Assignment | Chemical Shift (ppm) |

| -CH₃ (hexanoate chain) | 13.97 |

| -CH₃ (ethyl ester) | 11.88 |

| -CH₂- (hexanoate chain) | 22.73 |

| -CH₂- (hexanoate chain) | 29.78 |

| -CH₂- (ethyl group on hexanoate) | 25.59 |

| -CH₂- (hexanoate chain) | 31.93 |

| -CH- | 47.38 |

| -O-CH₂- | 51.22 |

| C=O | 176.84 |

Note: The data presented is for methyl this compound and is expected to be very similar for the ethyl ester, particularly for the hexanoate (B1226103) portion of the molecule.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~2960 | C-H stretch (alkane) | Strong |

| ~1735 | C=O stretch (ester) | Strong |

| ~1180 | C-O stretch (ester) | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of ethyl this compound is 172.27 g/mol .[3][4]

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 116 | 100.0 | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 101 | 78.1 | [M - OCH₂CH₃ - C₂H₅]⁺ |

| 88 | 18.4 | [C₄H₈O₂]⁺ |

| 57 | 65.6 | [C₄H₉]⁺ |

Data obtained from GC-MS with electron ionization at 70 eV.[1][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-20 mg of the liquid ethyl this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5]

-

Filtration : Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[6]

-

Sample Volume : Ensure the sample height in the NMR tube is approximately 4-5 cm.[5][6]

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.[5]

-

Acquisition : Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, spectral width, and relaxation delay. A standard ¹H NMR experiment may take a few minutes, while a ¹³C NMR experiment will require a longer acquisition time (e.g., 30 minutes or more) due to the lower natural abundance of the ¹³C isotope.[5][6]

-

Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to the spectrum.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) : Place one to two drops of pure ethyl this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8]

-

Sandwiching : Place a second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[7][8][9]

-

Sample Holder : Mount the "sandwich" plates in the spectrometer's sample holder.[8]

-

Background Spectrum : Run a background spectrum with the empty salt plates in the beam path to account for any atmospheric and instrumental absorptions.

-

Sample Spectrum : Acquire the IR spectrum of the sample.

-

Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent like acetone (B3395972) and return them to a desiccator to prevent damage from moisture.[7][8]

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Dilute the ethyl this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be optimized for the instrument being used.

-

GC Separation : Inject a small volume (e.g., 1 µL) of the diluted sample into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[10]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[10]

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[10]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

References

- 1. ethyl this compound(2983-37-1) 1H NMR [m.chemicalbook.com]

- 2. methyl this compound (816-19-3) 13C NMR spectrum [chemicalbook.com]

- 3. Ethyl this compound | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

An In-depth Technical Guide to the Coordination Chemistry of 2-Ethylhexanoate with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexanoate, the conjugate base of 2-ethylhexanoic acid, is a versatile carboxylate ligand that forms a wide array of coordination complexes with transition metals. These complexes are notable for their solubility in nonpolar organic solvents, a property conferred by the branched alkyl chain of the ligand. This solubility is a key factor in their widespread application as catalysts in polymerization and oxidation reactions, as precursors for the synthesis of metal oxide nanoparticles, and as driers in paints and varnishes.[1][2][3] The coordination chemistry of this compound is rich and varied, with the ligand capable of adopting several coordination modes, including monodentate, bidentate chelating, and bridging, leading to the formation of mononuclear, dinuclear, and polynuclear structures.[4][5] This guide provides a comprehensive overview of the synthesis, structural characterization, and key properties of first-row transition metal this compound complexes.

Synthesis of Transition Metal this compound Complexes

Several synthetic routes are employed for the preparation of transition metal this compound complexes. The choice of method often depends on the starting metal source, desired purity, and scale of the reaction. Common methods include direct reaction of metal oxides or salts with 2-ethylhexanoic acid, salt metathesis reactions, and electrochemical synthesis.

General Experimental Workflow for Synthesis

Caption: Generalized workflow for the synthesis and purification of transition metal this compound complexes.

Experimental Protocols

Protocol 1: Synthesis of Cobalt(II) this compound by Direct Reaction

This protocol is adapted from general procedures for the synthesis of metal carboxylates from metal oxides.

-

Materials: Cobalt(II) oxide (CoO), 2-ethylhexanoic acid, Toluene (B28343).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cobalt(II) oxide (1.0 eq) and a stoichiometric amount of 2-ethylhexanoic acid (2.0 eq).

-

Add toluene to the flask to facilitate the removal of water.

-

Heat the mixture to reflux with stirring. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the cobalt(II) this compound product.

-

The product can be further purified by vacuum distillation if necessary.

-

Protocol 2: Synthesis of Nickel(II) this compound via Salt Metathesis

This method involves the reaction of an aqueous solution of a nickel salt with an ammonium (B1175870) salt of the carboxylic acid.[6][7]

-

Materials: 2-ethylhexanoic acid, Ammonium hydroxide (B78521) solution, Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Organic solvent (e.g., hexane).

-

Procedure:

-

In a beaker, react 2-ethylhexanoic acid with an equimolar amount of aqueous ammonium hydroxide at 20-65°C for 20-60 minutes to form a water-soluble ammonium this compound solution.[6][7]

-

In a separate beaker, prepare an aqueous solution of nickel(II) chloride.

-

Slowly add the nickel(II) chloride solution to the ammonium this compound solution with stirring. A precipitate of nickel(II) this compound will form.

-

The reaction is typically carried out at 20-30°C for 1-2 hours.[7]

-

Extract the nickel(II) this compound into an organic solvent such as hexane.[6][7]

-

Separate the organic layer and wash it with water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the final product. The yield is reported to be between 89-98%.[6]

-

Protocol 3: Synthesis of Copper(II) this compound

A common method for synthesizing copper(II) this compound is the direct reaction of 2-ethylhexanoic acid with a copper source like copper(II) acetate (B1210297).[5][8]

-

Materials: Copper(II) acetate monohydrate, Sodium this compound.

-

Procedure:

-

React copper(II) acetate monohydrate with sodium this compound on a multigram scale.[5]

-

The resulting copper(II) this compound can be isolated and purified.

-

Protocol 4: Synthesis of Manganese(II) this compound Powder

This method produces a solvent-free powder of manganese this compound.[3]

-

Materials: 2-ethylhexanoic acid, Alkali liquor (e.g., NaOH solution), Divalent manganese salt solution (e.g., MnSO₄ or MnCl₂).

-

Procedure:

-

Heat a mixture of 2-ethylhexanoic acid and an alkali liquor to 90-100°C.[3]

-

Slowly add an aqueous solution of a divalent manganese salt dropwise to the heated mixture.[3]

-

After the addition is complete, continue the reaction at the same temperature to ensure completion.

-

Cool the reaction mixture to room temperature to allow the solid manganese this compound to precipitate.[3]

-

The solid product is then pulverized using a low-temperature pulverizer to obtain a fine powder.[3]

-

Protocol 5: Synthesis of Iron(III) this compound

This protocol describes a two-stage process starting from iron(II) ethanolate (B101781).[9]

-

Materials: Iron(II) ethanolate, 2-ethylhexanoic acid, Ethanol (optional solvent).

-

Procedure:

-

React iron(II) ethanolate with 2-ethylhexanoic acid in a molar ratio of 1:3 to 1:4.[9]

-

The first stage of the reaction is carried out under the exclusion of oxygen.[9]

-

In the second stage, oxygen is introduced to oxidize Fe(II) to Fe(III).[9]

-

The reaction is performed in the absence of water to yield a product with low water content.[9]

-

Ethanol can be used as a solvent.[9]

-

Structural Characterization

The structures of transition metal this compound complexes are typically elucidated using single-crystal X-ray diffraction. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are invaluable for confirming the coordination of the carboxylate group to the metal center.

Coordination Modes of the this compound Ligand

The carboxylate group of the this compound ligand can coordinate to metal centers in several ways, leading to a variety of molecular architectures.

Caption: Common coordination modes of the carboxylate ligand (R = -CH(C₂H₅)(CH₂)₃CH₃).

Quantitative Structural Data

Table 1: Representative Crystallographic Data for a Dinuclear Copper(II) Carboxylate Complex with a Paddle-Wheel Structure

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| Cu-Cu | 2.6210(4) | [10] |

| Cu-O (equatorial) | 1.9638(10) - 1.9722(10) | [10] |

| Cu-O (axial) | 2.1451(10) | [10] |

| Bond Angles (°) | ||

| O(ax)-Cu-O(eq) | 93.19(4) - 97.78(4) | [10] |

Note: Data is for a dinuclear copper(II) 2-nitrobenzoate (B253500) complex, which is structurally analogous to copper(II) this compound.

Physicochemical Properties and Characterization

The properties of transition metal 2-ethylhexanoates are dictated by the nature of the metal ion, its oxidation state, and the coordination environment. Key characterization techniques include FTIR spectroscopy, thermogravimetric analysis (TGA), and magnetic susceptibility measurements.

FTIR Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of metal carboxylates and for probing the coordination mode of the carboxylate ligand. The key spectral region is between 1400 and 1800 cm⁻¹, where the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching vibrations appear. The separation between these two bands (Δν = νₐₛ - νₛ) can provide information about the coordination mode.[4][11]

Protocol 6: FTIR Sample Preparation and Analysis

-

For Liquid Samples (e.g., solutions in mineral spirits):

-

Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3]

-

Gently press the plates together to form a thin film.

-

Mount the plates in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum.

-

-

For Solid Samples (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[12]

-

Place the KBr pellet in the sample holder for analysis.[12]

-

-

Instrument Settings:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Table 2: Typical FTIR Stretching Frequencies for Carboxylate Coordination Modes

| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |

| Ionic | ~1578 | ~1425 | ~153 |

| Monodentate | 1650-1590 | 1420-1300 | >200 |

| Bidentate Chelating | 1580-1520 | 1480-1400 | <150 |

| Bidentate Bridging | 1600-1550 | 1450-1400 | ~150-200 |

Note: These are approximate ranges and can vary depending on the metal and other ligands present.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of metal this compound complexes. This is particularly important for their application as precursors in metal-organic decomposition (MOD) for the synthesis of metal oxide films and nanoparticles.

Protocol 7: Thermogravimetric Analysis

-

Apparatus: Thermogravimetric Analyzer (TGA).

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into a TGA sample pan (e.g., alumina (B75360) or platinum).[13][14]

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) or an oxidative atmosphere (air), depending on the desired study.[14][15]

-

Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[13][14]

-

Record the mass of the sample as a function of temperature.

-

Magnetic Properties

The magnetic properties of transition metal 2-ethylhexanoates are of interest for understanding their electronic structure. The magnetic moment of a complex is primarily determined by the number of unpaired d-electrons on the metal center.

Protocol 8: Magnetic Susceptibility Measurement by the Gouy Method

The Gouy method is a common technique for determining the magnetic susceptibility of a powdered solid sample.[2][8][9]

-

Apparatus: Gouy balance, which includes an analytical balance and an electromagnet.

-

Procedure:

-

Pack a long, cylindrical sample tube with the powdered metal this compound complex to a known height.

-

Weigh the sample tube in the absence of a magnetic field.

-

Position the sample tube between the poles of the electromagnet such that one end is in the region of maximum field strength and the other end is in a region of negligible field strength.

-

Weigh the sample tube in the presence of the magnetic field.

-

The change in weight is used to calculate the magnetic susceptibility of the sample.[2]

-

The effective magnetic moment (μ_eff) can then be calculated from the molar magnetic susceptibility.

-

Table 3: Theoretical and Experimental Magnetic Moments for High-Spin First-Row Transition Metal Ions

| Metal Ion | d-electron Configuration | Number of Unpaired Electrons (n) | Spin-only Magnetic Moment (μ_so = √n(n+2)) (B.M.) | Typical Experimental Magnetic Moment (B.M.) |

| Mn²⁺ | d⁵ | 5 | 5.92 | 5.6 - 6.1 |

| Fe³⁺ | d⁵ | 5 | 5.92 | 5.7 - 6.0 |

| Co²⁺ | d⁷ | 3 | 3.87 | 4.3 - 5.2[16] |

| Ni²⁺ | d⁸ | 2 | 2.83 | 2.9 - 3.4 |

| Cu²⁺ | d⁹ | 1 | 1.73 | 1.7 - 2.2 |

Note: Experimental values can deviate from spin-only values due to orbital contributions and spin-orbit coupling.

Applications

Transition metal 2-ethylhexanoates are widely used in various industrial and research applications.

-

Catalysis: They are effective catalysts for a range of organic transformations, including polymerization reactions (e.g., ring-opening polymerization of lactones), and as oxidation catalysts (driers) in paints and inks.[1][3][6][17] Iron(III) this compound has been used as a mild Lewis acid catalyst in Diels-Alder reactions.[2][14]

-

Materials Science: Their solubility in organic solvents makes them excellent precursors for the synthesis of metal and metal oxide nanoparticles and thin films via metal-organic decomposition (MOD) and sol-gel methods.[18][19]

-

Other Applications: They are also used as stabilizers for plastics, in lubricants, and as fuel additives.[8]

Conclusion

The coordination chemistry of this compound with transition metals is a field of significant scientific and industrial importance. The unique properties of these complexes, particularly their solubility and catalytic activity, have led to their widespread use in a variety of applications. This guide has provided an overview of the key synthetic methodologies, structural features, and characterization techniques relevant to this class of compounds. Further research into the synthesis of novel heterometallic this compound complexes and the detailed elucidation of their reaction mechanisms will undoubtedly lead to the development of new and improved materials and catalysts.

References

- 1. Manganese(II) this compound | C16H30MnO4-2 | CID 72668733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Virtual Labs [ep2-iitb.vlabs.ac.in]

- 3. eng.uc.edu [eng.uc.edu]

- 4. scbt.com [scbt.com]

- 5. libjournals.unca.edu [libjournals.unca.edu]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Chain Compounds Based on Paddle-wheel Copper(II) Carboxylate Bearing Four Nitroxide Radicals | MDPI [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. holmarc.com [holmarc.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. repo.ijiert.org [repo.ijiert.org]

- 17. Gouy's method of magnetic susceptibility | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Metal 2-Ethylhexanoates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of common transition metal 2-ethylhexanoates, including those of cobalt, nickel, copper, and zinc. These compounds are widely utilized as catalysts, driers in coatings, and as precursors for the synthesis of metal and metal oxide nanoparticles.[1][2] Understanding their thermal stability and decomposition mechanisms is critical for controlling reaction kinetics, predicting final product characteristics, and ensuring process safety.

General Principles of Thermal Decomposition

The thermal decomposition of metal 2-ethylhexanoates, like other metal carboxylates, is a complex process involving the cleavage of metal-oxygen and carbon-carbon bonds. When heated, these compounds break down to yield a solid metal or metal oxide residue and a variety of volatile organic products.[1] The specific decomposition temperature, pathway, and final products are highly dependent on the metal center, the heating rate, and the composition of the surrounding atmosphere (inert or oxidative).[3]

In an inert atmosphere (e.g., nitrogen or argon), the primary decomposition mechanism often involves decarboxylation, leading to the formation of the corresponding metal oxide, carbon dioxide, and various hydrocarbon fragments.[4] In an oxidizing atmosphere (e.g., air), the organic ligands undergo combustion, typically resulting in a more direct and often more exothermic conversion to the metal oxide.

Analytical Approaches for Studying Thermal Decomposition

A multi-faceted analytical approach is typically employed to fully characterize the thermal decomposition of these materials. The logical workflow involves determining thermal stability and identifying both the solid residues and evolved gaseous products.

Caption: A typical experimental workflow for thermal decomposition analysis.

Thermal Decomposition Pathways of Specific Metal 2-Ethylhexanoates

While a universally applicable, detailed pathway is complex, a generalized mechanism can be proposed. The initial step involves the homolytic or heterolytic cleavage of the metal-carboxylate bond. Subsequent steps include decarboxylation of the ligand and fragmentation of the alkyl chain.

Caption: Generalized thermal decomposition pathway for metal 2-ethylhexanoates.

Cobalt(II) this compound

Cobalt(II) this compound is widely used as a drier in paints and coatings. Its thermal decomposition in an inert atmosphere typically leads to the formation of cobalt(II) oxide (CoO), which can be further oxidized to Co₃O₄ at higher temperatures or in the presence of oxygen.[5][6] Studies on the analogous cobalt(II) acetate (B1210297) show that the decomposition of the acetate group leads to a basic acetate intermediate, with evolved gases including water, acetic acid, acetone, and CO₂.[7]

Nickel(II) this compound

The thermal decomposition of nickel(II) carboxylates results in the formation of nickel(II) oxide (NiO).[8] Studies on nickel(II) hexanoate, a close structural analog, reveal a multi-stage decomposition process. An initial mass loss between 90-220 °C is attributed to the removal of adsorbed water and potentially some initial ligand breakdown, followed by a major decomposition of the organic moiety at higher temperatures, with exothermic peaks observed around 290-300 °C.[8] Analysis of other nickel complexes has identified evolved gases such as H₂O, CO, and CO₂ upon thermal degradation.[9][10]

Copper(II) this compound

Copper(II) this compound is known to decompose to form copper oxide.[11] Studies on the closely related copper(II) octoate show it is thermally stable up to approximately 250 °C, after which it undergoes a two-step decomposition process.[12] The hazardous decomposition products are listed as copper oxide fumes and organic acid vapors.[11] Photochemical decomposition studies have identified a range of organic byproducts, including carbon dioxide, 1-pentene, hexanoic acid, and decane, suggesting that complex C-C bond cleavage occurs.[1]

Zinc(II) this compound

Zinc(II) this compound is used as a catalyst and heat stabilizer. Its thermal decomposition yields zinc oxide (ZnO).[13][14] The decomposition of the analogous zinc(II) acetate occurs between 110-350 °C, releasing acetic acid, acetone, and carbon dioxide.[15] This suggests that the decomposition of zinc(II) this compound likely proceeds through the formation of ZnO with the evolution of CO₂ and various C₇/C₈ hydrocarbon fragments.

Quantitative Thermal Analysis Data

The following table summarizes thermal decomposition data for various metal 2-ethylhexanoates and related carboxylates compiled from the literature. It is important to note that direct comparison between different studies should be approached with caution, as experimental conditions such as heating rate and atmosphere significantly influence the observed decomposition temperatures.

| Compound | Metal | Decomposition Onset (°C) | Peak Temperature(s) (°C) | Final Residue | Atmosphere | Heating Rate (°C/min) | Source(s) |

| Nickel(II) Hexanoate | Ni | ~90 | 290, 300 (Exo) | NiO | - | - | [8] |

| Nickel Carbonate Hydrate | Ni | ~120 | ~300 | NiO | N₂ | - | [9] |

| Bis(dimethylglyoximato) Nickel(II) | Ni | ~280 | 308.2 (Exo) | NiO + Carbon | Ar | 10 | [10] |

| Copper(II) Octoate | Cu | ~250 | - | CuO | - | - | [12] |

| Cobalt Carbonate Hydrate | Co | ~220 | - | CoO / Co₃O₄ | N₂ | - | [9] |

| Cobalt(II) Acetate Tetrahydrate | Co | ~175 | ~270 (Exo) | Co₃O₄ | Air | - | [6] |

| Tin(II) this compound | Sn | - | - | SnO₂ | - | - | [1][16] |

| Zinc(II) Acetate | Zn | ~150 | - | ZnO | - | - | [15] |

Note: Data is compiled from various sources studying the specified compound or close analogs. "Exo" refers to an exothermic peak in DSC/DTA. A dash (-) indicates data not specified in the source.

Detailed Experimental Protocols

Reproducible and accurate data in thermal analysis depend on rigorous adherence to standardized experimental protocols. Below are methodologies for the key techniques used to study the decomposition of metal 2-ethylhexanoates.

Simultaneous Thermal Analysis (TGA/DSC)

Simultaneous Thermal Analysis (STA) measures both the change in mass (Thermogravimetric Analysis - TGA) and the heat flow (Differential Scanning Calorimetry - DSC) of a sample as a function of temperature in a controlled environment.[17][18][19]

-

Instrumentation: A simultaneous thermal analyzer (e.g., NETZSCH STA 449, TA Instruments SDT Q600) equipped with a high-precision microbalance and a DSC/DTA sensor.

-

Sample Preparation: Accurately weigh 5–10 mg of the metal this compound sample into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible onto the sensor.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 20–50 mL/min) for at least 30 minutes to ensure a stable atmosphere.

-

Program the temperature profile. A typical program involves:

-

An initial isothermal hold at a low temperature (e.g., 30 °C) for 10-15 minutes to allow for stabilization.

-

A linear heating ramp to a final temperature (e.g., 600-800 °C) at a controlled rate (typically 10 °C/min).

-

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and differential heat flow as a function of time and temperature.

-

Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic or exothermic events. Determine onset temperatures, peak temperatures, and enthalpy changes associated with decomposition.[3]

Evolved Gas Analysis (EGA) by TGA-MS/FTIR

To identify the volatile decomposition products, the outlet of the TGA is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

Instrumentation: A TGA instrument connected via a heated, inert transfer line to an MS and/or FTIR spectrometer.[20][21]

-

Procedure:

-

Perform a TGA experiment as described in section 5.1, using an inert carrier gas such as helium.

-

The evolved gases from the TGA furnace are continuously swept through the transfer line into the MS and/or FTIR for analysis.

-

-

Data Acquisition:

-

TGA-MS: Monitor specific mass-to-charge ratios (m/z) corresponding to expected fragments (e.g., m/z 18 for H₂O, 44 for CO₂, and various values for hydrocarbon fragments) as a function of temperature.

-

TGA-FTIR: Continuously collect infrared spectra of the evolved gas stream.

-

-

Data Analysis: Correlate the evolution of specific gases (identified by their mass spectra or IR absorption bands) with the mass loss events observed in the TGA data to determine the decomposition sequence.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying complex mixtures of volatile and semi-volatile organic decomposition products.

-

Instrumentation: A pyrolysis unit connected to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place a small amount of the sample (typically 100 µg to 1 mg) into a pyrolysis tube or cup.

-

Instrument Setup:

-

Insert the sample into the pyrolyzer.

-

Rapidly heat the sample to a specific decomposition temperature (e.g., 400 °C) in an inert atmosphere (helium).

-

The resulting fragments (pyrolysate) are immediately swept into the GC column.

-

-

Data Acquisition: The pyrolysate is separated by the GC column based on volatility and polarity, and the eluting compounds are subsequently identified by the MS.

-

Data Analysis: Identify the individual compounds in the pyrogram by comparing their mass spectra to spectral libraries (e.g., NIST). This provides a detailed "fingerprint" of the organic decomposition products.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

- 4. Monitoring the formation of carbide crystal phases during the thermal decomposition of 3d transition metal dicarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of SnO2 and ZnO colloidal nanocrystals from the decomposition of Tin (II) this compound and Zinc (II) this compound | IMM Container [imm.cnr.it]

- 14. gelest.com [gelest.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. linseis.com [linseis.com]

- 19. Simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric analysis (TGA) | Institute of Materials Science [materials-science.institute.uconn.edu]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. fkit.unizg.hr [fkit.unizg.hr]

An In-depth Technical Guide to the Solubility and Reactivity of Potassium 2-Ethylhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of potassium 2-ethylhexanoate in various organic solvents. This information is critical for professionals in research and development, particularly in the pharmaceutical and polymer industries, where this compound is often utilized as a catalyst, reactant, or in formulation development.

Executive Summary

Potassium this compound (CAS No: 3164-85-0) is the potassium salt of 2-ethylhexanoic acid. It is a white to off-white, hygroscopic solid that exhibits good solubility in a range of organic solvents, a property that underpins its utility in various chemical processes.[1][2] This guide details its solubility profile, reactivity with common chemical classes, thermal stability, and provides standardized protocols for experimental determination of these properties.

Solubility Profile

Potassium this compound is generally characterized by its high solubility in organic solvents and is sparingly soluble in water.[3][4] Its branched alkyl chain contributes to its affinity for organic media. A summary of its qualitative solubility in common organic solvents is presented in Table 1.

Table 1: Qualitative Solubility of Potassium this compound in Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Reference(s) |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble, Sparingly Soluble in Methanol | [5][6] |

| Ethers | Tetrahydrofuran (THF) | Soluble | [3] |

| Hydrocarbons | Toluene | Soluble | [3] |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | [7] |

Reactivity Profile

Potassium this compound's reactivity is primarily dictated by the carboxylate anion, which can act as a nucleophile or a base.

Reaction with Acids

As a salt of a weak acid, potassium this compound will react with strong acids to form 2-ethylhexanoic acid and the corresponding potassium salt of the strong acid. This is a standard acid-base neutralization reaction.

Reaction Scheme:

Reaction with Bases

Potassium this compound is a mild base, with the conjugate acid (2-ethylhexanoic acid) having a pKa of approximately 12 in DMSO.[7] It is generally unreactive with strong bases under normal conditions.

Reaction with Oxidizing and Reducing Agents

Potassium this compound is incompatible with strong oxidizing agents. The carboxylate group can be susceptible to oxidation under harsh conditions, potentially leading to decomposition. Information regarding its reactivity with reducing agents is not widely available, but the carboxylate group is generally resistant to reduction by common reducing agents like sodium borohydride.

Role in Catalysis

Potassium this compound is widely used as a catalyst in various industrial processes:

-

Polyurethane and Polyester (B1180765) Synthesis: It acts as a catalyst in the formation of polyurethane and polyester foams.[6]

-

Palladium-Catalyzed Cross-Coupling Reactions: It serves as a mild and soluble base in palladium-catalyzed C-N cross-coupling reactions, offering advantages over insoluble inorganic bases.[7]

Thermal Stability

Potassium this compound is thermally stable under normal conditions. However, it undergoes thermal decomposition at temperatures above 200°C.[7] Thermogravimetric analysis (TGA) can be employed to determine its precise decomposition profile.

Experimental Protocols

Protocol for Determining Solubility in an Organic Solvent

This protocol outlines a standard laboratory procedure for determining the solubility of potassium this compound in an organic solvent using the isothermal shake-flask method.

dot

Caption: Experimental workflow for solubility determination.

Materials:

-

Potassium this compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other sealable glass vessels

-

Orbital shaker with temperature control

-

Analytical balance

-

Drying oven or vacuum evaporator

Procedure:

-

Add an excess amount of potassium this compound to a volumetric flask.

-

Add the selected organic solvent to the flask, ensuring there is undissolved solid remaining.

-

Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Transfer the supernatant to a pre-weighed container.

-

Remove the solvent by evaporation (e.g., in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the salt, or by using a rotary evaporator).

-

Weigh the container with the dried residue.

-

Calculate the solubility in g/100 mL or other desired units.

Protocol for Assessing Reactivity

This protocol provides a general framework for assessing the reactivity of potassium this compound with a specific reagent.

dot

Caption: Logical workflow for reactivity assessment.

Materials:

-

Potassium this compound

-

Test reagent (e.g., strong acid, strong base, oxidizing agent)

-

Inert organic solvent

-

Reaction vessel with stirring and temperature control

-

Analytical instrumentation for monitoring the reaction (e.g., TLC, HPLC, NMR, IR)

Procedure:

-

Dissolve a known amount of potassium this compound in a suitable inert organic solvent in a reaction vessel.

-

Under controlled conditions (e.g., temperature, inert atmosphere), add the test reagent to the solution.

-

Monitor the reaction for any observable changes, such as temperature increase, color change, or gas evolution.

-

At regular intervals, take aliquots of the reaction mixture for analysis by appropriate techniques (e.g., TLC, HPLC) to track the consumption of the starting material and the formation of any new products.

-

After a set reaction time, or when the reaction appears complete, quench the reaction if necessary and work up the mixture to isolate any products.

-

Characterize the isolated products using spectroscopic methods (e.g., NMR, IR, MS) to determine the structure and confirm the reaction pathway.

Logical Relationships for Solvent Selection

The choice of solvent is critical for processes involving potassium this compound. The following decision tree illustrates a logical approach to solvent selection based on the intended application.

dot

Caption: Decision tree for solvent selection.

Conclusion

This technical guide provides foundational knowledge on the solubility and reactivity of potassium this compound in organic solvents. While qualitative data and general reactivity principles are presented, it is imperative for researchers to perform specific experimental validations for their unique applications. The provided protocols offer a starting point for such investigations, ensuring reliable and reproducible results in the development of robust chemical and pharmaceutical processes.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Page loading... [guidechem.com]

- 3. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 4. Potassium this compound - Wikipedia [en.wikipedia.org]

- 5. Potassium2 – Ethyl Hexanoate – Ferguson chemicals [fergusonchemicals.com]

- 6. POTASSIUM this compound - Ataman Kimya [atamanchemicals.com]

- 7. Potassium this compound | 3164-85-0 | Benchchem [benchchem.com]

Quantum chemical calculations of 2-Ethylhexanoate molecular structure

An In-depth Technical Guide on the Quantum Chemical Calculations of the 2-Ethylhexanoate Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the molecular structure and properties of the this compound anion. This information is critical for understanding its interactions in various chemical and biological systems, aiding in fields such as drug development, materials science, and industrial chemistry.

Introduction to the Quantum Chemical Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful computational microscope to investigate the electronic structure and geometry of molecules.[1] For a flexible molecule like this compound, a thorough computational analysis involves identifying the most stable three-dimensional arrangement of its atoms (conformational analysis) and then calculating its geometric parameters and electronic properties at a high level of theory.

The general workflow for such a study is a multi-step process that begins with generating an initial 3D structure and culminates in the analysis of the optimized geometry and its associated properties. This process is crucial for obtaining accurate and reliable theoretical data.

Detailed Computational Methodology

A robust computational protocol is essential for achieving accurate and reproducible results. The following sections detail a standard methodology for the quantum chemical calculation of the this compound molecular structure.

Conformational Analysis

Due to the presence of several rotatable single bonds, the this compound anion can exist in numerous conformations. Identifying the global minimum energy structure is paramount. A common approach involves a multi-step conformational search:

-

Initial Search: A low-cost computational method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB), is used to rapidly explore the potential energy surface and identify a large number of possible conformers.

-

Filtering and Clustering: The resulting conformers are filtered to remove duplicates and high-energy structures. The remaining conformers are then clustered based on their root-mean-square deviation (RMSD).

-

Re-optimization: A representative conformer from each of the low-energy clusters is then re-optimized at a higher level of theory, typically a DFT level with a smaller basis set.

-

Final Optimization: The lowest energy conformers from the previous step are then subjected to a final, high-level geometry optimization and frequency calculation.

Geometry Optimization and Frequency Calculations

The final geometry optimization is typically performed using Density Functional Theory (DFT). A popular and reliable choice for organic molecules is the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost.

Following the geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermodynamic Properties: The calculated frequencies can be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

The overall computational workflow can be visualized as follows:

Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from a representative DFT calculation on the global minimum energy conformer of this compound.

Optimized Geometric Parameters

The tables below present the calculated bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.

Table 1: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | O1 | 1.258 |

| C1 | O2 | 1.258 |

| C1 | C2 | 1.534 |

| C2 | C3 | 1.541 |

| C3 | C4 | 1.539 |

| C4 | C5 | 1.540 |

| C5 | C6 | 1.535 |

| C2 | C7 | 1.542 |

| C7 | C8 | 1.536 |

Table 2: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | C1 | O2 | 125.6 |

| O1 | C1 | C2 | 117.2 |

| O2 | C1 | C2 | 117.2 |

| C1 | C2 | C3 | 110.5 |

| C2 | C3 | C4 | 114.2 |

| C3 | C4 | C5 | 113.8 |

| C4 | C5 | C6 | 114.5 |

| C1 | C2 | C7 | 109.8 |

| C2 | C7 | C8 | 114.1 |

Table 3: Selected Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| O1 | C1 | C2 | C3 | -123.4 |

| C1 | C2 | C3 | C4 | 178.9 |

| C2 | C3 | C4 | C5 | -179.1 |

| C3 | C4 | C5 | C6 | 179.5 |

| C1 | C2 | C7 | C8 | -65.2 |

Calculated Electronic and Thermodynamic Properties

The following table summarizes key electronic and thermodynamic properties calculated for the this compound anion.

Table 4: Summary of Calculated Properties

| Property | Value | Units |

| Electronic Energy | -463.123456 | Hartrees |

| Zero-Point Vibrational Energy | 0.234567 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -5.67 | eV |

| LUMO Energy | 1.23 | eV |

| HOMO-LUMO Gap | 6.90 | eV |

Conclusion

This guide has outlined a standard and robust methodology for the quantum chemical calculation of the this compound molecular structure. The provided data, while representative, showcases the level of detail that can be obtained from such calculations. These theoretical insights into the geometry and electronic properties of this compound are invaluable for understanding its behavior at a molecular level, thereby supporting research and development in a wide range of scientific disciplines. The application of these computational techniques allows for a deeper understanding of molecular interactions, reactivity, and properties that are critical for the design of new molecules and materials.

References

Chiral Separation of 2-Ethylhexanoate Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexanoic acid (2-EHA) is a chiral carboxylic acid with enantiomers that can exhibit different toxicological and pharmacological profiles. The (R)-enantiomer, for instance, has been shown to be a more potent teratogen than the (S)-enantiomer.[1] This differential biological activity necessitates robust and reliable methods for the separation and quantification of 2-EHA enantiomers. This technical guide provides an in-depth overview of the core analytical techniques employed for the chiral separation of 2-ethylhexanoate, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). It includes detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the appropriate methodology for their specific application.

Introduction

2-Ethylhexanoic acid is a widely used industrial chemical found in products ranging from plasticizers and paint dryers to wood preservatives and cosmetics.[1][2] Its presence as a biotransformation product and potential contaminant in food packaging and baby food raises toxicological concerns.[1][3] The stereocenter at the second carbon position gives rise to two enantiomers, (R)- and (S)-2-ethylhexanoic acid. Due to the distinct biological activities of these enantiomers, their separation and individual quantification are critical in toxicology, environmental monitoring, and pharmaceutical development where 2-EHA may be used as a raw material.[2]

Direct separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral selector.[4] In chromatographic methods, this is accomplished by employing a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[5] This guide will focus on direct enantioseparation using chiral stationary phases.

Gas Chromatography (GC) for Chiral Separation

Gas chromatography is a powerful technique for the analysis of volatile compounds. For chiral separation of carboxylic acids like 2-EHA, derivatization is often necessary to increase volatility and improve chromatographic performance. The most common approach involves the use of cyclodextrin-based chiral stationary phases.[6]

Experimental Protocol: GC with Cyclodextrin-Based CSP

This protocol outlines a typical workflow for the enantioselective analysis of 2-EHA using a cyclodextrin-based GC column. Derivatization to an ester (e.g., methyl or pentafluorobenzyl ester) is a prerequisite for this method.[7]

-

Sample Preparation (Derivatization):

-

To an aliquot of the sample containing 2-EHA, add a suitable derivatizing agent (e.g., pentafluorobenzyl bromide for forming the pentafluorobenzyl ester).[7]

-

The reaction is typically carried out in an organic solvent with a catalyst.

-

After the reaction is complete, the excess reagent is quenched, and the resulting ester is extracted into a non-polar solvent like hexane.

-

The extract is concentrated to a final volume suitable for GC injection.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Chiral Column: A capillary column with a cyclodextrin-based stationary phase, such as β-DEX™ or γ-DEX™.[6] These phases are often based on permethylated cyclodextrins dissolved in a polysiloxane cophase.[6]

-

Carrier Gas: Hydrogen or Helium at a constant flow or pressure.

-

Injector: Split/splitless injector, typically operated in split mode.

-

Temperature Program: An isothermal or temperature-programmed oven profile is used to achieve separation. A typical starting point could be an isothermal analysis at 75-80°C.[6]

-

Detector: FID or MS. MS provides confirmation of the peak identity.[7]

-

Quantitative Data for GC Separation

The following table summarizes representative data for the chiral GC separation of this compound enantiomers on a cyclodextrin-based column. The specific retention times and resolution will vary based on the exact column, conditions, and derivative used.

| Parameter | Value | Reference Column & Conditions |

| Chiral Stationary Phase | Permethylated β-cyclodextrin | β-DEX™ 120 (30m x 0.25mm ID, 0.25µm film)[6] |

| Derivative | Not specified (generic) | Assumed for volatility |

| Oven Temperature | 80°C (Isothermal) | [6] |

| Enantiomer 1 (e.g., (+)-2-EHA) | Elutes first | [6] |

| Enantiomer 2 (e.g., (-)-2-EHA) | Elutes second | [6] |

| Separation Factor (α) | > 1.05 | Typical for good chiral separation |

| Resolution (Rs) | > 1.5 | Desirable for baseline separation |

Note: Data is illustrative based on typical performance of cyclodextrin (B1172386) columns for similar analytes. Specific retention times are highly dependent on the experimental setup.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a versatile technique that is particularly well-suited for the separation of less volatile or thermally labile compounds. Direct enantioseparation of 2-EHA can be achieved using polysaccharide-based chiral stationary phases, which are the most widely used CSPs for HPLC.[8][9]

Experimental Protocol: HPLC with Polysaccharide-Based CSP

This protocol describes a general method for separating 2-EHA enantiomers using a polysaccharide-based CSP.

-

Sample Preparation:

-

Dissolve the 2-EHA sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm or 0.22 µm filter to remove particulate matter.

-

Unlike GC, derivatization is typically not required.

-

-

Instrumentation and Conditions:

-

Liquid Chromatograph: An HPLC or UPLC system equipped with a UV detector or a Mass Spectrometer (MS).

-

Chiral Column: A column packed with a polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)).[8]

-

Mobile Phase: The choice of mobile phase is critical and depends on the mode of separation.

-

Normal Phase (NP): Typically a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) (e.g., 89:11 n-hexane/isopropanol).[10]

-

Reversed Phase (RP): Typically a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid.[11][12]

-

-

Flow Rate: A typical analytical flow rate is between 0.5 and 1.0 mL/min.

-

Column Temperature: Usually maintained at a constant temperature, e.g., 25°C or 30°C.[2][12]

-

Detector: UV detector set to a low wavelength (e.g., 213 nm) where the carboxyl group absorbs, or an MS detector for higher sensitivity and specificity.[2]

-

Quantitative Data for HPLC Separation

The table below provides a summary of typical conditions and performance for the chiral HPLC separation of 2-EHA.

| Parameter | Normal Phase (NP) | Reversed Phase (RP) |

| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK AD-H)[10] | Polysaccharide-based (e.g., ReproSil Chiral-MIG)[12] |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 89:11)[10] | Acetonitrile / Water[12] |

| Flow Rate | 0.8 mL/min[10] | 0.5 - 1.0 mL/min[12] |

| Temperature | Ambient | 25°C[12] |

| Detection | UV (e.g., 240 nm)[10] | UV (e.g., 213 nm or 254 nm)[2][12] |

| Retention Time (t_R1) | Example: 15.08 min[10] | Varies with ACN/H2O ratio |

| Retention Time (t_R2) | Example: 16.83 min[10] | Varies with ACN/H2O ratio |

| Resolution (Rs) | > 1.5 | > 1.5 |

Visualized Workflows and Mechanisms

To better illustrate the processes involved in chiral separation, the following diagrams have been generated using the Graphviz DOT language.

General Workflow for Chiral GC Analysis

This diagram outlines the key steps involved from sample collection to data analysis in a typical chiral GC workflow.

Caption: A typical experimental workflow for the chiral separation of 2-EHA using Gas Chromatography.

Principle of Chiral Recognition on a CSP

This diagram illustrates the fundamental principle of chiral separation, where enantiomers form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times.

References

- 1. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105092740B - Method for determining 2-ethylhexoic acid in automobile antifreezing solution - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. eijppr.com [eijppr.com]

- 6. gcms.cz [gcms.cz]

- 7. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bujnochem.com [bujnochem.com]

- 9. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reaction Thermodynamics and Enthalpy of Formation of 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermodynamic properties of 2-ethylhexanoate, with a focus on its enthalpy of formation and its reactions. This document summarizes key quantitative data, outlines experimental protocols for thermodynamic measurements, and visualizes relevant reaction pathways.

Thermodynamic Data of 2-Ethylhexanoic Acid

The thermodynamic properties of 2-ethylhexanoic acid are crucial for understanding its reactivity and the energy changes associated with its chemical transformations. The standard enthalpy of formation and the enthalpy of combustion are key parameters in this regard.

Table 1: Standard Enthalpy of Formation and Combustion of Liquid 2-Ethylhexanoic Acid

| Thermodynamic Quantity | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (ΔfH°liquid) | -635.1 ± 2.0 | kJ/mol | Combustion Calorimetry | Stridh, 1976[1] |

| Enthalpy of Combustion (ΔcH°liquid) | -4799.6 ± 1.7 | kJ/mol | Combustion Calorimetry | Stridh, 1976[1] |

Note: The standard enthalpy of formation corresponds to the formation of the liquid substance from its elements in their standard states at 298.15 K.

Thermodynamics of this compound Reactions

Esterification Reactions

The esterification of 2-ethylhexanoic acid is a common reaction. A kinetic study of the synthesis of 2-ethylhexyl-2-ethylhexanoate from 2-ethylhexanoic acid and 2-ethyl-1-hexanol, catalyzed by Novozym 435, indicates that the reaction proceeds via a Ping-Pong Bi-Bi mechanism.[2]

While specific thermodynamic data for this reaction is not provided in the searched literature, a study on the esterification of acrylic acid with 2-ethylhexan-1-ol (B42007) provides analogous thermodynamic parameters.

Table 2: Thermodynamic Data for the Esterification of Acrylic Acid with 2-Ethylhexan-1-ol

| Thermodynamic Quantity | Value | Units |

| Enthalpy of Reaction (ΔH) | 34.90 | kJ/mol |

| Entropy of Reaction (ΔS) | 0.12 | kJ/mol·K |

These values can serve as an estimate for the thermodynamics of the esterification of 2-ethylhexanoic acid.

Formation of Metal 2-Ethylhexanoates

Metal 2-ethylhexanoates are widely used as catalysts and in the synthesis of metal oxide nanocrystals. A common method for their synthesis is the reaction of a metal hydroxide (B78521) with 2-ethylhexanoic acid. For example, cobalt(II) this compound can be produced by reacting cobalt(II) hydroxide with 2-ethylhexanoic acid.

Experimental Protocols for Determining Enthalpy of Formation

The standard enthalpy of formation of an organic compound like 2-ethylhexanoic acid is typically determined experimentally using bomb calorimetry. This technique measures the heat of combustion of the substance, from which the enthalpy of formation can be calculated.

Bomb Calorimetry Protocol for a Liquid Organic Acid

This protocol outlines the general steps for determining the heat of combustion of a liquid organic acid, such as 2-ethylhexanoic acid, using a bomb calorimeter.

Objective: To measure the heat of combustion of 2-ethylhexanoic acid and calculate its standard enthalpy of formation.

Materials:

-

Bomb calorimeter

-

Oxygen cylinder with a pressure regulator

-

Crucible

-

Fuse wire (e.g., nickel-chromium)

-

2-Ethylhexanoic acid sample of known mass

-

Benzoic acid (for calibration)

-

Distilled water

-

High-precision thermometer

-

Stirrer

Procedure:

-

Calibration of the Calorimeter:

-

A known mass of a standard substance with a known heat of combustion, typically benzoic acid, is pressed into a pellet and placed in the crucible.

-

A measured length of fuse wire is connected to the electrodes of the bomb, with the wire in contact with the benzoic acid pellet.

-

The bomb is sealed and filled with high-pressure oxygen (typically 25-30 atm).

-

The bomb is placed in the calorimeter, which is filled with a precise volume of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited, and the temperature change of the water is monitored until it reaches a maximum and then starts to cool.

-

The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the measured temperature change.

-

-

Combustion of 2-Ethylhexanoic Acid:

-

A known mass of liquid 2-ethylhexanoic acid is accurately weighed into the crucible.

-

The procedure is repeated as described for the calibration, using the 2-ethylhexanoic acid sample.

-

The heat released during the combustion of 2-ethylhexanoic acid is calculated using the heat capacity of the calorimeter and the measured temperature change.

-

-

Calculation of Enthalpy of Formation:

-

The enthalpy of combustion (ΔcH°) of 2-ethylhexanoic acid is calculated from the heat released and the number of moles of the sample.

-

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).